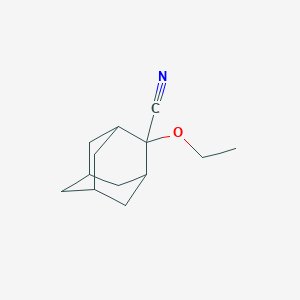
2-Ethoxyadamantane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyadamantane-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of adamantane, which is a cyclic hydrocarbon with a unique structure that makes it a useful building block for various compounds.
Mécanisme D'action
The mechanism of action of 2-Ethoxyadamantane-2-carbonitrile is not fully understood. However, it has been suggested that it exerts its antiviral and anticancer effects by inhibiting the replication of viruses and cancer cells. It has also been suggested that it exerts its neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
2-Ethoxyadamantane-2-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in cells. It has also been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Ethoxyadamantane-2-carbonitrile is its low toxicity, which makes it a suitable candidate for use in lab experiments. It is also relatively easy to synthesize and purify. However, one of the limitations of using 2-Ethoxyadamantane-2-carbonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 2-Ethoxyadamantane-2-carbonitrile. One area of research is the development of new drug delivery systems based on this compound. Another area of research is the investigation of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, 2-Ethoxyadamantane-2-carbonitrile is a promising compound with potential applications in various fields of scientific research. Its unique structure and low toxicity make it a suitable candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-Ethoxyadamantane-2-carbonitrile involves the reaction of 2-adamantanone with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction takes place at a high temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Ethoxyadamantane-2-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, anticancer, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
169215-88-7 |
|---|---|
Nom du produit |
2-Ethoxyadamantane-2-carbonitrile |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
2-ethoxyadamantane-2-carbonitrile |
InChI |
InChI=1S/C13H19NO/c1-2-15-13(8-14)11-4-9-3-10(6-11)7-12(13)5-9/h9-12H,2-7H2,1H3 |
Clé InChI |
QOZYEVHYSGISGD-UHFFFAOYSA-N |
SMILES |
CCOC1(C2CC3CC(C2)CC1C3)C#N |
SMILES canonique |
CCOC1(C2CC3CC(C2)CC1C3)C#N |
Synonymes |
Tricyclo[3.3.1.13,7]decane-2-carbonitrile, 2-ethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



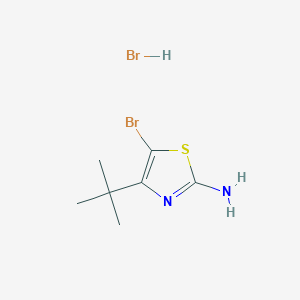

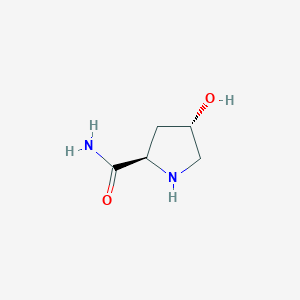
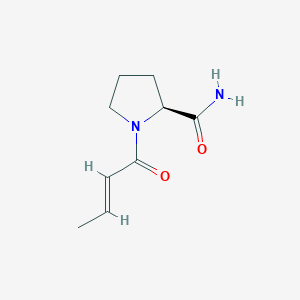
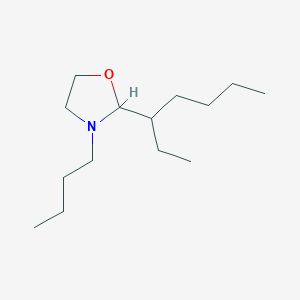
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)



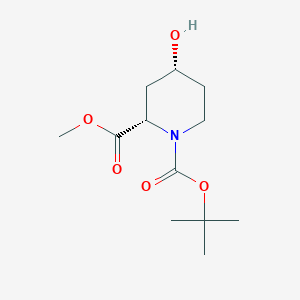
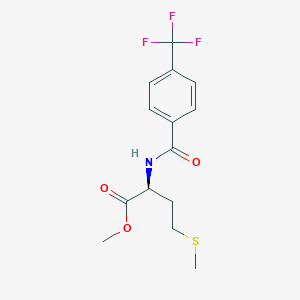
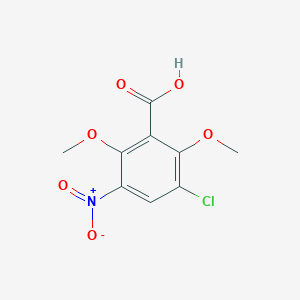

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)